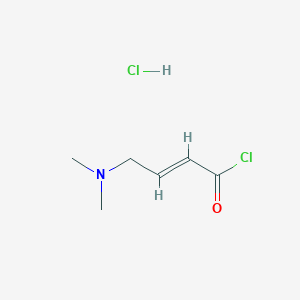
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Cat. No. B2795561
Key on ui cas rn:
1055943-40-2
M. Wt: 184.06
InChI Key: FPAHELIXMHBDLQ-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07126025B2
Procedure details


A 1 L multi-neck flask equipped with agitator, thermometer, addition funnel, and nitrogen protection is charged with acetonitrile (0.67 kg, 0.85 L) followed by adding dimethylformamide (0.00086 kg, 0.91 mL, d=0.944 g/mL). At ambient temperature, is added 4-dimethylaminocrotonic acid hydrochloride (0.0709 kg) and the mixture stirred until homogeneous. Cool the reaction mixture to (0–10° C.) and add oxalyl chloride (0.0473 kg, 0.0325 L, d=1.45 g/mL) dropwise over (20 minutes) at (0–10° C.) followed by a rinse with acetonitrile (0.02 kg, 0.03 L). The temperature (0–10° C.) is maintained for about (20 minutes). The temperature of the reaction mixture is adjusted to (22–26° C.) over (20 minutes) and maintained over (2 hours). The temperature of reaction mixture is adjusted to (40–45° C.) and held for about (5 minutes). Cool the light suspension to about (20–25° C.) and check for reaction completion by high-pressure liquid chromatography (HPLC). The reaction is complete when there is ≦15% of the starting material (4-dimethylaminocrotonic acid hydrochloride) present and/or ≦2% of oxalyl chloride (detected as the dimethyl oxalate).



[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
C(#N)C.[ClH:4].[CH3:5][N:6]([CH3:13])[CH2:7]/[CH:8]=[CH:9]/[C:10](O)=[O:11].C(Cl)(=O)C([Cl:17])=O.C(OC)(=O)C(OC)=O>CN(C)C=O>[ClH:17].[CH3:5][N:6]([CH3:13])[CH2:7][CH:8]=[CH:9][C:10]([Cl:4])=[O:11] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.85 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.0709 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(C/C=C/C(=O)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.0325 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Four
[Compound]
|
Name
|
starting material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Step Seven
|
Name
|
|
|
Quantity
|
0.91 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred until homogeneous
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1 L multi-neck flask equipped with agitator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the reaction mixture to (0–10° C.)
|
WASH
|
Type
|
WASH
|
|
Details
|
a rinse with acetonitrile (0.02 kg, 0.03 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature (0–10° C.) is maintained for about (20 minutes)
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is adjusted to (22–26° C.) over (20 minutes)
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained over (2 hours)
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The temperature of reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is adjusted to (40–45° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held for about (5 minutes)
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the light suspension to about (20–25° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
check for reaction completion by high-pressure liquid chromatography (HPLC)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.CN(CC=CC(=O)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
